molecular formula C16H18N4O3 B1473623 1-(4-Cyclopropylcarbamoylphenyl)-5-propyl-1H-[1,2,3]triazole-4-carboxylic acid CAS No. 912838-20-1

1-(4-Cyclopropylcarbamoylphenyl)-5-propyl-1H-[1,2,3]triazole-4-carboxylic acid

Cat. No.: B1473623
CAS No.: 912838-20-1
M. Wt: 314.34 g/mol
InChI Key: ONPDVXNUIAIIGK-UHFFFAOYSA-N
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Description

This compound is a 1,2,3-triazole derivative featuring a cyclopropylcarbamoyl group at the para-position of the phenyl ring and a propyl substituent at position 5 of the triazole core. It is cataloged under the identifier QD-9508 with 95% purity, indicating its availability for research purposes . The 1,2,3-triazole scaffold is widely exploited in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and versatility in structural modifications. The cyclopropylcarbamoyl moiety introduces steric and electronic effects that may influence target binding, while the propyl chain at position 5 could modulate lipophilicity and membrane permeability.

Properties

IUPAC Name

1-[4-(cyclopropylcarbamoyl)phenyl]-5-propyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-2-3-13-14(16(22)23)18-19-20(13)12-8-4-10(5-9-12)15(21)17-11-6-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,17,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPDVXNUIAIIGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=C(C=C2)C(=O)NC3CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Cyclopropylcarbamoylphenyl)-5-propyl-1H-[1,2,3]triazole-4-carboxylic acid is a compound belonging to the triazole class, known for its diverse biological activities. The triazole ring is a significant pharmacophore in medicinal chemistry, often associated with various therapeutic effects. This article reviews the biological activity of this specific triazole derivative, focusing on its pharmacological potential and mechanisms of action.

Structural Characteristics

The compound's molecular formula is C16H18N4O3C_{16}H_{18}N_{4}O_{3} with a molecular weight of 314.34 g/mol. Its structure features a cyclopropylcarbamoyl group attached to a phenyl ring and a propyl side chain, contributing to its unique biological properties. The triazole moiety is crucial for its interaction with biological targets.

Property Value
Molecular FormulaC₁₆H₁₈N₄O₃
Molecular Weight314.34 g/mol
Purity≥ 95%
IUPAC Name1-[4-(cyclopropylcarbamoyl)phenyl]-5-propyltriazole-4-carboxylic acid

Pharmacological Activities

Research has identified several key biological activities associated with this compound:

Antimicrobial Activity

Triazoles are renowned for their antimicrobial properties. Studies have demonstrated that derivatives of triazoles exhibit significant activity against various bacterial and fungal strains. The compound has been evaluated for its efficacy against pathogens such as Staphylococcus aureus and Candida albicans, showing promising results in inhibiting growth.

Anticancer Properties

Recent investigations into triazole-containing compounds have revealed their potential as anticancer agents. The compound has been tested against several cancer cell lines, including breast and colon cancer cells. Results indicate that it induces apoptosis (programmed cell death) and inhibits cell proliferation, suggesting a mechanism involving the disruption of cancer cell metabolism.

Enzyme Inhibition

The compound has been studied for its ability to inhibit certain enzymes linked to disease processes. For instance, it has shown inhibitory effects on acetylcholinesterase (AChE), an enzyme involved in neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can enhance neurotransmitter levels, potentially improving cognitive function.

Case Studies

Several studies have highlighted the biological activity of triazole derivatives similar to the compound in focus:

  • Antioxidant Activity : A study found that triazole derivatives demonstrated significant antioxidant properties, scavenging free radicals effectively. This activity is essential for reducing oxidative stress and preventing cellular damage.
  • Antitubercular Activity : Research indicated that certain triazoles possess antitubercular effects, inhibiting the growth of Mycobacterium tuberculosis. The mechanism involves interference with bacterial cell wall synthesis.
  • Neuroprotective Effects : In vitro studies have shown that triazole derivatives can protect neuronal cells from oxidative damage, indicating potential use in treating neurodegenerative disorders.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C16H18N4O3C_{16}H_{18}N_{4}O_{3}, with a molecular weight of 302.34 g/mol. Its structure features a triazole ring, which is significant in medicinal chemistry due to its ability to interact with biological targets effectively.

Antiviral Activity

Recent studies have indicated that derivatives of triazole compounds can inhibit viral replication. Specifically, 1-(4-Cyclopropylcarbamoylphenyl)-5-propyl-1H-[1,2,3]triazole-4-carboxylic acid has been investigated for its potential to inhibit the 3C-like protease (3CLP) of SARS-CoV-2, the virus responsible for COVID-19. This protease is crucial for viral replication, making it a prime target for antiviral drug development .

Anticancer Properties

Triazole derivatives are known for their anticancer activities. The compound has shown promise in inhibiting specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Studies have demonstrated that it can induce cytotoxic effects on various cancer types by disrupting cellular signaling pathways .

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

A study published in a patent application highlighted the effectiveness of triazole derivatives in inhibiting the activity of 3CLP. The results indicated that certain modifications to the triazole structure could enhance antiviral potency .

Case Study 2: Anticancer Activity

In vitro studies conducted on various cancer cell lines demonstrated that the compound could induce apoptosis and inhibit proliferation. For instance, one study showed a significant reduction in cell viability in breast cancer cells treated with the compound compared to control groups .

Data Summary Table

Application AreaMechanism of ActionKey Findings
AntiviralInhibition of 3CL-like proteaseEffective against SARS-CoV-2 in vitro
AnticancerInduction of apoptosisSignificant cytotoxicity observed in cancer cells

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 1,2,3-Triazole Derivatives

Compound Name Phenyl Substituent Triazole Substituent (Position 5) Biological Activity Key Findings References
Target Compound 4-Cyclopropylcarbamoyl Propyl Not explicitly reported High purity (95%) available for research
1-(4-Fluoro-phenylamino)-5-methyl analog (4e) 4-Fluoro-phenylamino Methyl Antiviral (Cantagalo virus) Exhibited significant antiviral activity (EC₅₀: ~10 µM)
1-(4-Aminofurazan-3yl)-dialkylaminomethyl 4-Aminofurazan-3yl Dialkylaminomethyl CDK2/GSK-3β inhibition Enhanced CDK2 binding affinity (IC₅₀: 0.2 µM) via hydrophobic interactions
2-(3-Chlorotetrahydrofuran-2-yl)-4-Tosyl Tosyl Perfluoropropyl Anti-adenoviral Demonstrated potent inhibition of adenovirus replication (IC₅₀: 5 µM)

Structural Modifications and Activity Trends

  • Phenyl Substituent Effects: The cyclopropylcarbamoyl group in the target compound introduces a rigid, planar structure that may enhance π-π stacking with aromatic residues in enzyme active sites. This contrasts with the 4-fluoro-phenylamino group in compound 4e, which relies on halogen bonding and reduced steric bulk for antiviral activity . The aminofurazan-3yl substituent in CDK2 inhibitors () provides additional hydrogen-bonding sites, improving kinase selectivity over GSK-3β .
  • Position 5 Substituents: The propyl chain in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the methyl group in 4e (logP ~2.8). This could enhance membrane permeability but may reduce solubility. Perfluoropropyl in anti-adenoviral analogs () leverages fluorine’s electronegativity to improve metabolic stability and target engagement .

Preparation Methods

Synthesis of Key Intermediates

  • Preparation of Azide Intermediate: The azide precursor bearing the 4-cyclopropylcarbamoylphenyl moiety is synthesized by converting the corresponding aniline derivative into the azide via diazotization followed by azide substitution or by nucleophilic substitution of a suitable leaving group with sodium azide.

  • Synthesis of Alkyne Intermediate: The propyl-substituted alkyne is prepared either by alkylation of a terminal alkyne or by using commercially available propargyl derivatives.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide and alkyne intermediates are reacted under Cu(I) catalysis in an appropriate solvent such as dimethyl sulfoxide (DMSO), acetonitrile, or aqueous media with triethylamine or other bases to facilitate the cycloaddition. This reaction proceeds at mild temperatures (room temperature to 50 °C) and yields the 1,4-disubstituted 1,2,3-triazole core with high regioselectivity.

Representative Experimental Procedure (Adapted)

Step Reagents and Conditions Outcome Yield (%)
1. Preparation of azide intermediate 4-Aminophenylcyclopropylcarbamate → diazotization + NaN3 4-(Cyclopropylcarbamoyl)phenyl azide ~80% (literature)
2. Preparation of propyl alkyne Propargyl bromide + propyl nucleophile 5-propyl-alkyne derivative ~85%
3. CuAAC reaction Azide + Alkyne, CuI catalyst, Et3N, MeCN, room temp, 3 h 1-(4-Cyclopropylcarbamoylphenyl)-5-propyl-1,2,3-triazole intermediate 75–85%
4. Hydrolysis/deprotection Acidic or basic hydrolysis (e.g., NaOH, then acidification) 1-(4-Cyclopropylcarbamoylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid 70–80%

Analytical Characterization

The synthesized compound is characterized by:

Research Findings and Optimization

  • The CuAAC reaction is highly efficient and regioselective, producing the 1,4-disubstituted triazole without side products.
  • Use of DMSO or acetonitrile as solvents and mild heating improves yields.
  • The propyl group at the 5-position can be introduced via the alkyne precursor, simplifying the synthesis.
  • Hydrolysis conditions must be optimized to prevent decomposition of the triazole ring.
  • Purification is typically achieved by recrystallization or chromatography.

Summary Table of Preparation Methods

Methodology Step Key Reagents Conditions Remarks
Azide synthesis 4-Aminophenylcyclopropylcarbamate, NaNO2, NaN3 0–5 °C, aqueous High yield, sensitive to temperature
Alkyne synthesis Propargyl bromide, propyl nucleophile RT to reflux Straightforward alkylation
CuAAC cycloaddition Azide, alkyne, CuI, Et3N RT, 3–7 h Regioselective, high yield
Carboxylic acid formation Ester hydrolysis or acetal deprotection NaOH, then HCl Requires careful pH control

Q & A

Q. What are the recommended synthetic routes for 1-(4-cyclopropylcarbamoylphenyl)-5-propyl-1H-[1,2,3]triazole-4-carboxylic acid?

The compound can be synthesized via cyclocondensation and hydrolysis. For example:

  • Cyclocondensation : React a β-ketoester (e.g., ethyl acetoacetate) with a substituted hydrazine derivative (e.g., 4-cyclopropylcarbamoylphenylhydrazine) in the presence of a catalyst (e.g., DMF-DMA) to form the triazole ester intermediate .
  • Hydrolysis : Treat the ester intermediate with a basic aqueous solution (e.g., NaOH/H₂O) to yield the carboxylic acid .
  • Purification : Use recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) to isolate the final product .

Q. How can structural characterization be performed for this compound?

  • X-ray Diffraction (XRD) : Resolve single-crystal structures to confirm bond lengths, angles, and spatial arrangement of substituents .
  • FTIR Spectroscopy : Identify functional groups (e.g., triazole ring C=N stretch at ~1520 cm⁻¹, carboxylic acid O-H stretch at 2500–3300 cm⁻¹) .
  • NMR Spectroscopy : Assign peaks (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, propyl chain protons at δ 0.8–1.6 ppm) and confirm regiochemistry .

Q. What methodologies are used to assess solubility and partition coefficients?

  • Shake-Flask Method : Dissolve the compound in water-saturated octanol and buffer (pH 7.4), then quantify via HPLC to determine logP .
  • Dynamic Light Scattering (DLS) : Measure aggregation behavior in aqueous solutions to optimize formulation for biological assays .

Advanced Research Questions

Q. How can synthesis yield be optimized while minimizing side products?

  • Design of Experiments (DoE) : Apply fractional factorial designs to test variables (e.g., temperature, catalyst concentration, reaction time). For example, optimize cyclocondensation at 80°C with 1.2 equiv DMF-DMA to reduce dimerization .
  • In Situ Monitoring : Use LC-MS to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. How to resolve contradictions between experimental spectral data and computational predictions?

  • DFT Calculations : Compare theoretical (e.g., B3LYP/6-31G**) and experimental NMR/FTIR spectra. Adjust computational models to account for solvent effects or crystal packing forces .
  • Dynamic NMR : Probe temperature-dependent conformational changes (e.g., cyclopropyl ring puckering) that may explain discrepancies .

Q. What strategies are effective for studying enzyme inhibition or receptor binding?

  • Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., cyclooxygenase-2) on a chip and measure binding affinity (KD) in real-time .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to elucidate binding mechanisms .

Q. How can computational modeling guide mechanistic studies?

  • Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., triazole interaction with catalytic residues) .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes .

Q. What protocols ensure stability under varying storage conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC-MS to identify vulnerable functional groups (e.g., hydrolytic cleavage of the carbamoyl bond) .
  • Lyophilization : Stabilize the compound as a lyophilized powder stored at -20°C under argon .

Q. How to identify metabolites in pharmacokinetic studies?

  • LC-HRMS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate metabolites. Perform MS/MS fragmentation to assign structures (e.g., hydroxylation at the cyclopropyl group) .
  • Isotopic Labeling : Synthesize a deuterated analog to track metabolic pathways in vivo .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Cyclopropylcarbamoylphenyl)-5-propyl-1H-[1,2,3]triazole-4-carboxylic acid
Reactant of Route 2
1-(4-Cyclopropylcarbamoylphenyl)-5-propyl-1H-[1,2,3]triazole-4-carboxylic acid

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